15-Methyl retinol 15-Methyl retinol
Brand Name: Vulcanchem
CAS No.: 67517-42-4
VCID: VC1783988
InChI: InChI=1S/C21H32O/c1-16(9-7-10-17(2)15-19(4)22)12-13-20-18(3)11-8-14-21(20,5)6/h7,9-10,12-13,15,19,22H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+/i13+2,20+2
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(C)O)C)C
Molecular Formula: C21H32O
Molecular Weight: 304.5 g/mol

15-Methyl retinol

CAS No.: 67517-42-4

Cat. No.: VC1783988

Molecular Formula: C21H32O

Molecular Weight: 304.5 g/mol

* For research use only. Not for human or veterinary use.

15-Methyl retinol - 67517-42-4

Specification

CAS No. 67517-42-4
Molecular Formula C21H32O
Molecular Weight 304.5 g/mol
IUPAC Name (3E,5E,7E,9E)-4,8-dimethyl-10-(2,6,6-trimethyl(114C)cyclohexen-1-yl)(1014C)deca-3,5,7,9-tetraen-2-ol
Standard InChI InChI=1S/C21H32O/c1-16(9-7-10-17(2)15-19(4)22)12-13-20-18(3)11-8-14-21(20,5)6/h7,9-10,12-13,15,19,22H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+/i13+2,20+2
Standard InChI Key YCQUIVKPAPYSGM-WJWIUIBDSA-N
Isomeric SMILES CC1=[14C](C(CCC1)(C)C)/[14CH]=C/C(=C/C=C/C(=C/C(C)O)/C)/C
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(C)O)C)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(C)O)C)C

Introduction

Chemical Structure and Properties

15-Methyl retinol has the molecular formula C21H32O and a molecular weight of 304.5 g/mol . This compound differs from natural retinol (C20H30O, 286.44 g/mol) by the addition of a methyl group at the 15th carbon position. The basic structure consists of:

  • An ionone ring system

  • A conjugated, methyl-substituted polyene side chain

  • A terminal hydroxyl group

  • A methyl group at the 15th carbon position

Synthesis and Development

15-Methyl retinol is synthesized from all-trans retinoic acid through a series of chemical reactions . The synthetic pathway involves modifications to incorporate the methyl group at the 15th carbon position, followed by reduction to form the alcohol functional group. This process allows researchers to create a retinoid with altered biological properties while maintaining the core structure responsible for interaction with retinoid receptors.

The compound is part of a series of modified retinoids that have been developed to understand structure-activity relationships in vitamin A biology. Such synthetic derivatives help scientists understand how specific structural modifications affect biological activity, receptor binding, and metabolism of retinoids.

Biological Activity

Comparative Potency

The biological activity of 15-methyl retinol has been extensively evaluated in rat growth assays, which are standard tests for vitamin A activity. Compared to all-trans retinyl acetate (the reference compound for vitamin A activity), 15-methyl retinol exhibits approximately 16.2 ± 2.3% biological activity . This reduced potency is attributable to the structural modification at the 15th carbon position, which affects its interaction with cellular receptors.

Table 1: Biological Activity Comparison of Retinoid Compounds

CompoundRelative Biological Activity (±S.E.)
All-trans retinyl acetate100% (reference)
15-Methyl retinol16.2 ± 2.3%
15-Methyl retinone4.7 ± 1.5%
15-Dimethyl retinol0.34 ± 0.07%

This comparative data demonstrates that methylation at the 15th position significantly reduces biological activity, with double methylation (15-dimethyl retinol) resulting in even more dramatic reduction .

Receptor Interactions

Retinoids exert their biological effects by binding to nuclear receptors that regulate gene expression. Natural retinol typically binds to cellular retinol-binding proteins (CRBPs) for intracellular transport and is eventually converted to retinoic acid, which activates retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

15-Methyl retinol is transported in plasma in vivo in the retinol-binding protein fraction, similar to natural retinol . Interestingly, the dosages required for half saturation and saturation of the plasma transport system are inversely related to the biological activities in growth . This suggests that while the compound can utilize the same transport mechanisms as retinol, its altered structure affects both receptor binding affinity and downstream metabolic processes.

Metabolism and Pharmacokinetics

Absorption and Distribution

Studies have demonstrated that 15-methyl retinol is well absorbed in the gut following oral administration . Like natural retinoids, it requires specific transport mechanisms due to its hydrophobic nature. After absorption, 15-methyl retinol is transported in the plasma bound to retinol-binding protein, the same carrier protein used by natural retinol .

Research Applications and Significance

As a Research Tool

15-Methyl retinol serves as an important research tool for understanding retinoid biology for several reasons:

  • Its distinct metabolic profile allows researchers to study specific aspects of retinoid transport, metabolism, and receptor interactions.

  • The comparison between 15-methyl retinol and natural retinol provides insights into structure-activity relationships among retinoids.

  • Its reduced biological activity makes it useful for understanding the molecular requirements for optimal retinoid function.

Comparison with Other Retinoids

Understanding the position of 15-methyl retinol within the broader family of retinoids provides valuable context for appreciating its unique properties. Table 2 compares 15-methyl retinol with other significant retinoids:

Table 2: Comparison of 15-Methyl Retinol with Related Retinoids

Property15-Methyl RetinolRetinolRetinoic AcidRetinal
Molecular FormulaC21H32OC20H30OC20H28O2C20H28O
Molecular Weight304.5 g/mol286.44 g/mol300.44 g/mol284.4 g/mol
Primary FunctionResearch toolVitamin A activityGene regulationVisual cycle
Relative Bioactivity16.2%100% (reference)Higher than retinolIntermediate
Liver StoragePoor (1-3%)EfficientLimitedMinimal
Plasma TransportVia retinol-binding proteinVia retinol-binding proteinVia albuminLimited circulation

This comparison highlights how structural modifications can dramatically alter the biological properties and metabolism of retinoids .

Research Methodology in 15-Methyl Retinol Studies

Research on 15-methyl retinol has employed various methodologies to characterize its properties:

  • Spectroscopic analysis: Determination of absorption maxima and fluorescence properties

  • Radioisotope labeling: Using 6,7-14C2 labeled 15-methyl retinol to track metabolism and distribution

  • Biological assays: Rat growth assays to determine relative vitamin A activity

  • Pharmacokinetic studies: Analysis of absorption, distribution, metabolism, and excretion patterns

These methodologies have provided complementary insights into the properties and behavior of 15-methyl retinol in biological systems .

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